molecular formula C11H17O7PS2 B12417361 Fensulfothion sulfone-d10

Fensulfothion sulfone-d10

Cat. No.: B12417361
M. Wt: 366.4 g/mol
InChI Key: BSEQHSMKLSKLQU-IZUSZFKNSA-N
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Description

Fensulfothion sulfone-d10 is a deuterium-labeled derivative of fensulfothion sulfone. It is an organophosphorus compound that is primarily used in scientific research. The deuterium labeling makes it particularly useful in studies involving mass spectrometry and other analytical techniques, as it allows for precise tracking and quantification of the compound in various biological and chemical systems.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of fensulfothion sulfone-d10 typically involves the deuteration of fensulfothion sulfone. This process can be achieved through the use of deuterated reagents and solvents. The reaction conditions often include the use of a deuterium source, such as deuterium gas or deuterated water, under controlled temperature and pressure conditions to ensure the incorporation of deuterium atoms into the molecular structure.

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of specialized equipment to handle deuterium gas and other reagents safely. The production is carried out in a controlled environment to maintain the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Fensulfothion sulfone-d10 undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form higher oxidation state products.

    Reduction: It can be reduced to form lower oxidation state products.

    Substitution: The compound can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or other reduced forms.

Scientific Research Applications

Fensulfothion sulfone-d10 is widely used in scientific research due to its unique properties. Some of its applications include:

    Chemistry: Used as a tracer in mass spectrometry to study reaction mechanisms and pathways.

    Biology: Employed in metabolic studies to track the distribution and transformation of the compound in biological systems.

    Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.

    Industry: Applied in the development of new pesticides and insecticides, as well as in environmental monitoring to detect and quantify pesticide residues.

Mechanism of Action

The mechanism of action of fensulfothion sulfone-d10 involves its interaction with specific molecular targets, such as enzymes and receptors The deuterium labeling allows for detailed studies of these interactions at the molecular level The compound can inhibit certain enzymes, such as acetylcholinesterase, by binding to their active sites and preventing their normal function

Comparison with Similar Compounds

Fensulfothion sulfone-d10 can be compared with other similar compounds, such as:

    Fensulfothion: The non-deuterated form of the compound, used as an insecticide and nematicide.

    Fenthion sulfoxide: Another organophosphorus compound with similar applications but different chemical properties.

    Fenthion oxon sulfoxide: A related compound with a different oxidation state and distinct biological activity.

The uniqueness of this compound lies in its deuterium labeling, which provides advantages in analytical studies by allowing for precise tracking and quantification.

Properties

Molecular Formula

C11H17O7PS2

Molecular Weight

366.4 g/mol

IUPAC Name

(4-methylsulfonylphenoxy)-bis(1,1,2,2,2-pentadeuterioethylperoxy)-sulfanylidene-λ5-phosphane

InChI

InChI=1S/C11H17O7PS2/c1-4-14-17-19(20,18-15-5-2)16-10-6-8-11(9-7-10)21(3,12)13/h6-9H,4-5H2,1-3H3/i1D3,2D3,4D2,5D2

InChI Key

BSEQHSMKLSKLQU-IZUSZFKNSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])OOP(=S)(OC1=CC=C(C=C1)S(=O)(=O)C)OOC([2H])([2H])C([2H])([2H])[2H]

Canonical SMILES

CCOOP(=S)(OC1=CC=C(C=C1)S(=O)(=O)C)OOCC

Origin of Product

United States

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